molecular formula C16H16N2O8S4 B12804722 2-Thiophenecarboxylic acid, 5,5'-dithiobis(3-methyl-4-nitro-, diethyl ester CAS No. 74462-74-1

2-Thiophenecarboxylic acid, 5,5'-dithiobis(3-methyl-4-nitro-, diethyl ester

Cat. No.: B12804722
CAS No.: 74462-74-1
M. Wt: 492.6 g/mol
InChI Key: KTAAYGLXGZVVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a disulfide bridge, with additional nitro and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester typically involves the following steps:

    Formation of 2-Thiophenecarboxylic Acid: This can be achieved through the oxidation of 2-acetylthiophene using hypochlorite.

    Introduction of Nitro Groups: Nitration of the thiophene ring is performed using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Disulfide Bridge: The thiophene rings are linked via a disulfide bridge using a thiol-disulfide exchange reaction.

    Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect oxidative stress pathways and inflammatory responses, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the disulfide bridge and nitro groups differentiates it from simpler thiophene derivatives.

Properties

CAS No.

74462-74-1

Molecular Formula

C16H16N2O8S4

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl 5-[(5-ethoxycarbonyl-4-methyl-3-nitrothiophen-2-yl)disulfanyl]-3-methyl-4-nitrothiophene-2-carboxylate

InChI

InChI=1S/C16H16N2O8S4/c1-5-25-13(19)11-7(3)9(17(21)22)15(27-11)29-30-16-10(18(23)24)8(4)12(28-16)14(20)26-6-2/h5-6H2,1-4H3

InChI Key

KTAAYGLXGZVVEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)SSC2=C(C(=C(S2)C(=O)OCC)C)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.